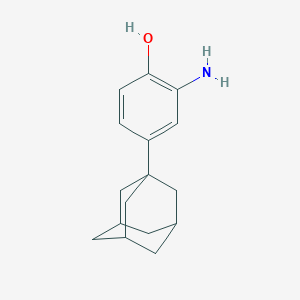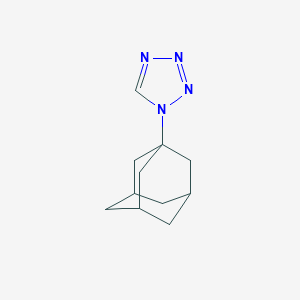![molecular formula C21H23NO2 B263431 2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been associated with numerous cases of abuse and overdose.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Antihistaminic Activity : The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, related to the chemical structure , demonstrated potent antihistamine properties after oral administration in animal models (Janssens et al., 1985).
- Transformation into Constrained Amino Acids and Amino Alcohols : The study on 2-(2-Cyano-2-phenylethyl)aziridines, related to the chemical compound, showed potential for the synthesis of various biologically significant derivatives (Vervisch et al., 2010).
- Synthesis of 2,4-Diarylthiazoles : Research involving 2-(hydroxyimino)-2-phenylethyl arenedithiocarboxylates, similar to the chemical , contributed to a new synthesis method for 2,4-diarylthiazoles (Ishida et al., 1985).
- Alkaloid Isolation in Plants : Piperidine derivatives, closely related to the compound of interest, were isolated from plants like Lobelia siphilitica, showing potential in natural product chemistry (Kesting et al., 2009).
Chemical and Material Science Applications
- Nematic Polyurethanes Synthesis : Research involving 4,4′-Bipiperidine, a compound structurally similar, led to the development of nematic polyurethanes with potential applications in material science (Kricheldorf & Awe, 1989).
- Bi-phenylethylchromone Derivatives in Agalwood : A study on bi-2-(2-phenylethyl)chromones from "Jinko" agalwood, structurally related to the compound, contributed to understanding of natural product chemistry in woods (Iwagoe et al., 1989).
Medicinal Chemistry Applications
- Synthesis of Anticancer Compounds : A study on 2-Oxo-2H-chromenylpyrazolecarboxylates, structurally related, focused on synthesizing compounds with potential anticancer activity (Kumar et al., 2013).
- Analgesic Activity : N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, structurally similar, were studied for their potent analgesic effects with high safety margins (Van Bever et al., 1976).
Pharmacophore Mapping and Drug Design
- Muscarinic M(3) Receptor Antagonists : A study using pharmacophore mapping identified novel compounds, including derivatives similar to the compound of interest, as potential M(3) receptor antagonists (Marriott et al., 1999).
properties
Molecular Formula |
C21H23NO2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(6-phenacylpiperidin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-6,8-11,18-19,22H,7,12-15H2 |
InChI Key |
OMAMGHBETNHQJC-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)
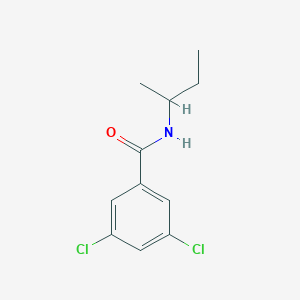



![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)

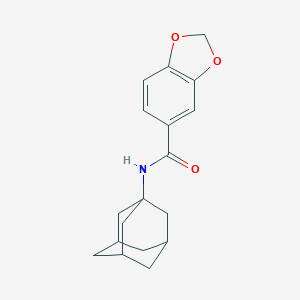
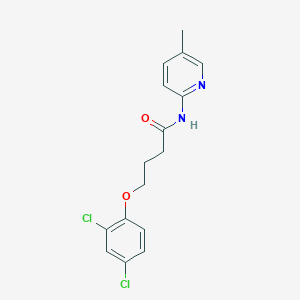

![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
